4-Piperidin-4-yloxy-5,6,8,9-tetrahydrooxepino[4,5-d]pyrimidine
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Overview
Description
4-Piperidin-4-yloxy-5,6,8,9-tetrahydrooxepino[4,5-d]pyrimidine: is a complex organic compound belonging to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidin-4-yloxy-5,6,8,9-tetrahydrooxepino[4,5-d]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Piperidin-4-yloxy-5,6,8,9-tetrahydrooxepino[4,5-d]pyrimidine: can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles and electrophiles are employed depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
4-Piperidin-4-yloxy-5,6,8,9-tetrahydrooxepino[4,5-d]pyrimidine: has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : Its derivatives may serve as probes or inhibitors in biological studies.
Medicine: : Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: : It may be used in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 4-Piperidin-4-yloxy-5,6,8,9-tetrahydrooxepino[4,5-d]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
4-Piperidin-4-yloxy-5,6,8,9-tetrahydrooxepino[4,5-d]pyrimidine: can be compared to other similar compounds, such as:
5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives: : These compounds share structural similarities and may have similar biological activities.
Pyrimido[4,5-d]pyrimidine analogs: : These analogs have a similar bicyclic structure and can exhibit comparable reactivity and applications.
Conclusion
This compound: is a versatile compound with significant potential in various scientific fields. Its synthesis, reactions, and applications make it a valuable subject of study for researchers and industry professionals alike.
Properties
IUPAC Name |
4-piperidin-4-yloxy-5,6,8,9-tetrahydrooxepino[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-5-14-6-2-10(1)18-13-11-3-7-17-8-4-12(11)15-9-16-13/h9-10,14H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNVBCFCLJOYHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NC=NC3=C2CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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